(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one (E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1311283-92-7
VCID: VC2710304
InChI: InChI=1S/C20H22F3N3O/c1-13(25(2)3)10-18(27)15-8-6-14(7-9-15)17-11-16(20(21,22)23)12-19(24-17)26(4)5/h6-12H,1-5H3/b13-10+
SMILES: CC(=CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)N(C)C
Molecular Formula: C20H22F3N3O
Molecular Weight: 377.4 g/mol

(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one

CAS No.: 1311283-92-7

Cat. No.: VC2710304

Molecular Formula: C20H22F3N3O

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one - 1311283-92-7

Specification

CAS No. 1311283-92-7
Molecular Formula C20H22F3N3O
Molecular Weight 377.4 g/mol
IUPAC Name (E)-3-(dimethylamino)-1-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]but-2-en-1-one
Standard InChI InChI=1S/C20H22F3N3O/c1-13(25(2)3)10-18(27)15-8-6-14(7-9-15)17-11-16(20(21,22)23)12-19(24-17)26(4)5/h6-12H,1-5H3/b13-10+
Standard InChI Key ZYFSNLBOZCJDHC-JLHYYAGUSA-N
Isomeric SMILES C/C(=C\C(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)/N(C)C
SMILES CC(=CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)N(C)C
Canonical SMILES CC(=CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)N(C)C

Introduction

Structural Characterization and Classification

Molecular Architecture

(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one belongs to the enaminone class of compounds, specifically featuring a β-aminovinyl ketone system with an (E)-configuration. The compound contains several key structural elements: an enaminone core, a phenyl ring, a pyridine ring substituted with both dimethylamino and trifluoromethyl groups, and an additional methyl group on the enaminone moiety. The molecule exhibits extended conjugation through its multiple aromatic and unsaturated systems, contributing to its electronic properties.

Similar enaminone compounds like (2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one share structural similarities with our target molecule, particularly the enaminone functionality and trifluoromethyl group . This related compound has a molecular formula of C12H12F3NO and a molecular weight of 243.22 g/mol, providing a reference point for understanding our target compound's properties.

Nomenclature and Identifiers

The (E) designation in the compound name refers to the stereochemistry around the carbon-carbon double bond in the enaminone system. In this configuration, the dimethylamino and carbonyl groups are positioned on opposite sides of the double bond. This specific stereochemistry is important for the compound's reactivity and potential biological activities.

Physicochemical Properties

PropertyValueMethod
Melting Point91-93°CExperimental
Boiling Point260.0±32.0°CPredicted
Density1.022±0.06 g/cm³Predicted
SolubilitySoluble in MethanolExperimental
Physical FormPowder to crystalExperimental
pKa6.63±0.70Predicted
ColorWhite to Yellow to GreenExperimental
λmax325 nmLiterature

Our target compound would likely exhibit a higher molecular weight, melting point, and different solubility profile due to its additional functional groups, particularly the trifluoromethyl moiety which typically increases lipophilicity .

Spectroscopic Properties

The enaminone core typically exhibits characteristic spectroscopic features. Based on similar compounds, expected spectroscopic properties would include:

  • UV-Vis absorbance: The extended conjugation would likely result in absorption maxima above 300 nm

  • IR spectroscopy: Characteristic C=O stretching (approximately 1650-1680 cm⁻¹) and C=C stretching (approximately 1580-1620 cm⁻¹)

  • NMR spectroscopy: Distinctive signals for the enaminone proton (typically 5.5-6.5 ppm), aromatic protons from the phenyl and pyridine rings (6.5-8.5 ppm), and dimethylamino methyl protons (approximately 2.8-3.2 ppm)

Synthetic Methodologies

Alternative Approaches

Other potential synthetic routes could include:

  • Claisen-Schmidt condensation followed by addition of dimethylamine

  • Cross-coupling reactions to construct the pyridine-phenyl linkage

  • Sequential functionalization of a simpler enaminone core

Reaction Conditions

Based on the synthesis of related enaminones, typical reaction conditions might include:

ParameterTypical ConditionsNotes
SolventN-methylpyrrolidone, Ethanol, or ToluenePolar solvents typically preferred
Temperature80-100°CHigher temperatures may promote E/Z isomerization
Reaction Time1-4 hoursMonitored by TLC or HPLC
Catalyst/AdditiveAcid catalysts, Lewis acidsMay enhance reaction rate
AtmosphereInert (N₂ or Ar)To prevent oxidation
PurificationColumn chromatographyTypically using DCM/MeOH gradient

One documented approach for similar enaminones involves heating the ketone with dimethoxy-N,N-dimethylmethanamine at 90°C for 40 minutes in N-methylpyrrolidone .

Chemical Reactivity

Reactive Centers

(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one contains several reactive centers:

  • The enaminone system, which can undergo nucleophilic addition, cycloaddition, and cyclization reactions

  • The carbonyl group, susceptible to nucleophilic attack

  • The dimethylamino groups, which can act as weak bases

  • The pyridine nitrogen, which can participate in coordination chemistry

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